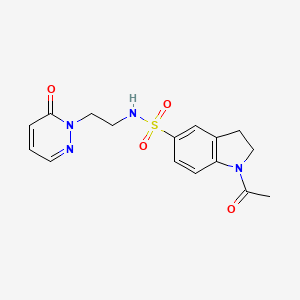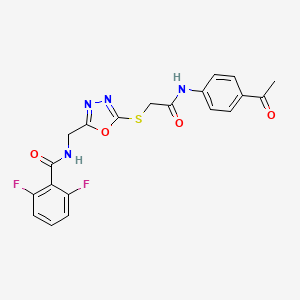![molecular formula C24H18N4O4S B2354428 3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536707-85-4](/img/structure/B2354428.png)
3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one” is a complex organic molecule. It contains several functional groups including a methoxy group (-OCH3), a nitro group (-NO2), a thioether group (-S-), and a pyrimidoindole group. These groups suggest that the compound could have interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its molecular structure and the conditions under which it’s reacted. The methoxy, nitro, and thioether groups are all potentially reactive and could participate in a variety of chemical reactions .科学的研究の応用
Blood Platelet Antiaggregation Activity
A study by Monge et al. (1991) explored the synthesis of various derivatives related to the chemical structure of 3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one. These compounds showed potential in antiaggregation of blood platelets, indicating their possible application in treating disorders related to blood clotting.
Ligands for α1-and 5HT1A-receptors
Research conducted by Romeo et al. (1993) identified derivatives of this compound as ligands for α1-adrenoceptors and 5HT1A-receptors. These findings suggest potential applications in the treatment of conditions influenced by these receptors, such as certain types of hypertension and psychiatric disorders.
Synthesis and Structural Analysis
Studies like those by Monge et al. (1986) and Shestakov et al. (2009) have contributed to the understanding of the synthesis and structural characteristics of this compound and its derivatives. These insights are crucial for the development of new pharmaceuticals and materials.
Potential as a Hepatitis B Inhibitor
Ivashchenko et al. (2019) Ivashchenko et al., 2019 developed a derivative of this compound that showed nanomolar inhibitory activity against Hepatitis B virus, suggesting its application in antiviral therapy.
Cloned α1-Adrenoceptor Ligands
Research by Romeo et al. (2001) synthesized a series of derivatives that showed affinity and selectivity for cloned α1-adrenoceptor subtypes. This has implications for developing drugs targeting these receptor subtypes.
Antimicrobial and Anti-inflammatory Studies
Lingappa et al. (2010) Lingappa et al., 2010 investigated the antimicrobial and anti-inflammatory activities of related compounds, opening avenues for new antimicrobial and anti-inflammatory agents.
作用機序
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without more specific information about the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .
将来の方向性
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential uses. This could include testing its reactivity, studying its interactions with biological systems, or exploring its potential applications in fields like medicine or materials science .
特性
IUPAC Name |
3-(4-methoxyphenyl)-2-[(4-nitrophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O4S/c1-32-18-12-10-16(11-13-18)27-23(29)22-21(19-4-2-3-5-20(19)25-22)26-24(27)33-14-15-6-8-17(9-7-15)28(30)31/h2-13,25H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINSCDNQPRUBGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)cyclopropanecarboxamide](/img/structure/B2354345.png)

![1-(1H-benzo[d]imidazol-2-yl)-2-phenylethanamine dihydrochloride](/img/no-structure.png)
![(E)-N-[(1-methylpyrazol-4-yl)methyl]-2-phenyl-N-propylethenesulfonamide](/img/structure/B2354349.png)


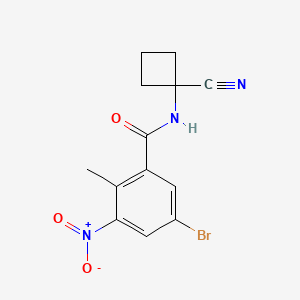
![Thieno[2,3-d]pyrimidine, 4-chloro-2-(trifluoromethyl)-](/img/structure/B2354354.png)
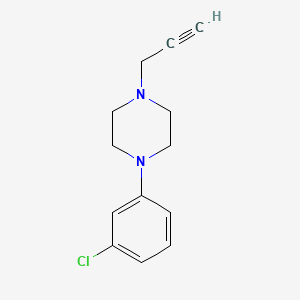
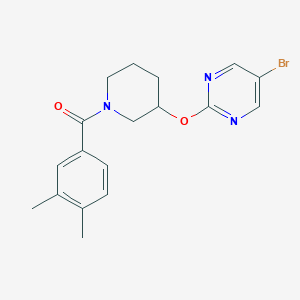

![2-(2-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2354358.png)
